molecular formula C19H21NO3 B2785116 [(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate CAS No. 2309797-09-7

[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate

Cat. No.: B2785116
CAS No.: 2309797-09-7
M. Wt: 311.381
InChI Key: CYPIOUNWBYAUOM-UHFFFAOYSA-N
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Description

[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate is an organic compound with a complex structure that includes an ester and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate typically involves the following steps:

    Formation of the Ester: The initial step involves the esterification of 2,4-dimethylbenzoic acid with an appropriate alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid. This reaction produces ethyl 2,4-dimethylbenzoate.

    Amidation: The ester is then reacted with phenethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.

    Materials Science: It can be used in the development of novel polymers and materials with specific properties.

    Biological Studies: The compound can be used in studies investigating enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of [(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functional groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-(phenethylamino)ethyl 2,5-dimethylbenzoate: Similar structure but with a different position of the methyl group on the benzene ring.

    Methyl 2-oxo-2-phenylacetate: Contains a similar ester functional group but lacks the amide group.

Uniqueness

[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate is unique due to the presence of both ester and amide functional groups, which provide a combination of reactivity and stability. This dual functionality allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 2,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14-8-9-17(15(2)12-14)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPIOUNWBYAUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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